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Compound of Interest

Compound Name: Dichlorodiphenoxymethane

Cat. No.: B1309874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dichlorodiphenoxymethane (C₁₃H₁₀Cl₂O₂), a compound of interest in organic synthesis. Due

to the limited availability of direct experimental spectra in public databases, this document

compiles expected spectroscopic characteristics based on its chemical structure, alongside

generalized experimental protocols for acquiring such data. This guide is intended to facilitate

the identification, characterization, and application of dichlorodiphenoxymethane in research

and development.

Spectroscopic Data Summary
The following tables summarize the essential expected spectroscopic data for

dichlorodiphenoxymethane, providing a predictive basis for its structural confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for Dichlorodiphenoxymethane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 - 8.0 Multiplet 10H
Aromatic protons

(C₆H₅)

Solvent: CDCl₃
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Table 2: Predicted ¹³C NMR Spectroscopic Data for Dichlorodiphenoxymethane

Chemical Shift (δ) ppm Assignment

Higher chemical shift Quaternary Carbon (C(Cl)₂)

Varies Aromatic C (ipso, attached to O)

~110 - 140 Aromatic CH

Solvent: CDCl₃

Table 3: Key Predicted IR Absorption Bands for Dichlorodiphenoxymethane

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch[1]

~1600 - 1450 Strong Aromatic C=C ring stretch[1][2]

~1250 - 1200 Strong
Asymmetric C-O-C stretch

(ether)[3]

~1050 - 1000 Medium
Symmetric C-O-C stretch

(ether)[3]

~800 - 600 Strong C-Cl stretch[3]

Sample Preparation: Neat,

between NaCl or KBr plates

Table 4: Predicted Mass Spectrometry Data for Dichlorodiphenoxymethane
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m/z Relative Intensity (%) Assignment

268, 270, 272 Varies (9:6:1 ratio)

Molecular ion peak [M]⁺,

[M+2]⁺, [M+4]⁺ (due to ²Cl

isotopes)[4]

Varies Varies
Fragment ions (e.g., loss of Cl,

O, C₆H₅O)

Ionization Mode: Electron

Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These

protocols are intended to serve as a general guide for researchers to obtain and reproduce

these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of dichlorodiphenoxymethane is

dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer. The

spectrum is typically acquired with proton decoupling to simplify it to single lines for each

carbon environment. A larger number of scans is necessary due to the low natural

abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and the CDCl₃ solvent peak at approximately 77.16 ppm for ¹³C.
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Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat liquid dichlorodiphenoxymethane is placed between

two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean plates is recorded first. The sample

spectrum is then recorded from 4000 to 600 cm⁻¹. Typically, 16 or 32 scans are co-added to

improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of dichlorodiphenoxymethane in a volatile organic

solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often

via a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is typically used, with the electron energy set to a

standard 70 eV.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole)

based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the

major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is used to confirm the

presence of two chlorine atoms in the molecule and its fragments.[4]

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of dichlorodiphenoxymethane.
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Workflow for the Spectroscopic Analysis of Dichlorodiphenoxymethane
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Caption: Workflow for the spectroscopic analysis of Dichlorodiphenoxymethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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